molecular formula C19H15ClN2O B2714579 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-21-6

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2714579
CAS No.: 478042-21-6
M. Wt: 322.79
InChI Key: VAMNWBLTRFSJJP-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired cinnoline derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or cinnoline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized cinnoline derivatives.

Scientific Research Applications

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indazolone-fused cinnolines: These compounds share a similar core structure but differ in the specific substituents and functional groups attached.

    Pyrido[4,3,2-de]cinnolin-3-ones:

Uniqueness

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This contributes to its distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound notable for its diverse biological activities. Its unique structure, characterized by a benzo[h]cinnoline core and a chlorobenzyl substituent, positions it as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the molecular formula C19H15ClN2OC_{19}H_{15}ClN_2O and features a fused benzene and pyridine ring system. The presence of the chlorobenzyl group enhances its chemical properties, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC19H15ClN2OC_{19}H_{15}ClN_2O
Molecular Weight322.79 g/mol
Boiling Point496.3 °C
Density1.30 g/cm³

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. For example, the compound demonstrated notable activity against Escherichia coli and Bacillus subtilis, indicating its potential utility in treating bacterial infections .

Anticancer Potential

Research into the anticancer properties of this compound has revealed promising results. Structural analogs have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with cell proliferation .

Case Study: Cytotoxicity Assay

In a study evaluating cytotoxicity, this compound was tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cell signaling.
  • Proteins associated with tumor growth and proliferation.

These interactions may lead to alterations in cellular processes such as apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesNotable Activity
5-Methyl-5H-benzo[h]cinnolineLacks chlorinated substituentsStudied for similar activities
1-(4-Chlorobenzyl)-1H-benzimidazoleContains benzimidazole coreKnown for antifungal properties
4-(Chloromethyl)phenyl benzoateFeatures chloromethyl groupUsed in polymer synthesis

The unique combination of the dichlorobenzyl group and the benzo[h]cinnoline framework distinguishes this compound from others in its class, potentially contributing to its distinct biological activity profile .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMNWBLTRFSJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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